molecular formula C21H25N3O3 B2731973 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203163-62-5

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2731973
CAS No.: 1203163-62-5
M. Wt: 367.449
InChI Key: UVBYHRNUZUGHQW-UHFFFAOYSA-N
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Description

  • The isobutyryl group can be introduced via acylation of the tetrahydroquinoline intermediate using isobutyryl chloride.
  • Reaction conditions: The acylation reaction is typically performed in the presence of a base, such as pyridine, at room temperature.
  • Formation of the Urea Derivative:

    • The final step involves the reaction of the acylated tetrahydroquinoline with 4-methoxyphenyl isocyanate to form the desired urea derivative.
    • Reaction conditions: This reaction is usually carried out in an inert solvent, such as dichloromethane, at room temperature.
  • Industrial Production Methods: Industrial production of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    • Formation of the Tetrahydroquinoline Ring:

      • The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
      • Reaction conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinoline derivatives.

      Reduction: Reduction of the urea moiety can lead to the formation of amine derivatives.

      Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

      Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

    Major Products Formed:

      Oxidation: Quinoline derivatives.

      Reduction: Amine derivatives.

      Substitution: Various substituted phenyl derivatives.

    Scientific Research Applications

    1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:

      Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

      Materials Science: Due to its unique structural features, it can be used in the development of novel materials with specific electronic or optical properties.

      Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

    Mechanism of Action

    The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    • 1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
    • 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

    Comparison:

    • Structural Differences: The primary difference lies in the acyl group attached to the tetrahydroquinoline ring. While 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea has an isobutyryl group, the similar compounds have acetyl or propionyl groups.
    • Reactivity: These structural differences can influence the reactivity and biological activity of the compounds. For example, the bulkier isobutyryl group may lead to different steric interactions compared to the smaller acetyl group.
    • Applications: The unique structural features of this compound may make it more suitable for certain applications, such as targeting specific biological pathways or developing materials with specific properties.

    Properties

    IUPAC Name

    1-(4-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-4-5-15-13-17(8-11-19(15)24)23-21(26)22-16-6-9-18(27-3)10-7-16/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UVBYHRNUZUGHQW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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